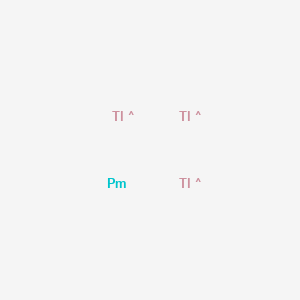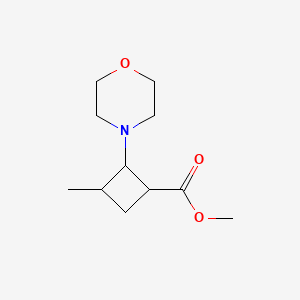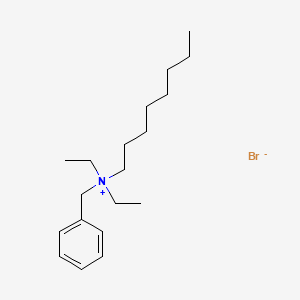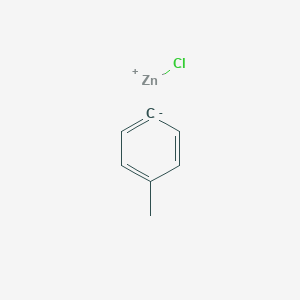
CID 71430479
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the Chemical Abstracts Service number 71430479 is a chemical entity with significant relevance in various scientific fields
準備方法
The synthesis of the compound involves specific routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of the compound. Optimizing these conditions is essential to achieve the desired product.
Industrial Production Methods: Industrial production of the compound may involve large-scale chemical processes, including the use of reactors and continuous flow systems to ensure consistent quality and quantity.
化学反応の分析
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can have different chemical and physical properties compared to the original compound.
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.
Industry: In industry, the compound is used in the production of various materials and chemicals, contributing to the development of new products and technologies.
作用機序
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, including:
Chemical Structure: The chemical structure of the compound can be compared with other compounds to identify similarities and differences.
Properties: The physical and chemical properties of the compound, such as solubility, stability, and reactivity, can be compared with similar compounds.
Applications: The applications of the compound in various fields can be compared with those of similar compounds to highlight its unique advantages and potential.
Conclusion
The compound identified by the Chemical Abstracts Service number 71430479 is a versatile chemical entity with significant potential in various scientific fields Its unique properties and potential applications make it a valuable compound for research and industrial purposes
特性
CAS番号 |
90067-69-9 |
|---|---|
分子式 |
PmTl3 |
分子量 |
758.06 g/mol |
InChI |
InChI=1S/Pm.3Tl |
InChIキー |
RRNNUGXCBUXJFG-UHFFFAOYSA-N |
正規SMILES |
[Pm].[Tl].[Tl].[Tl] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)


![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)


![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)

